molecular formula C22H17NO B11962210 N-(9-anthracenylmethylene)-P-anisidine CAS No. 14607-16-0

N-(9-anthracenylmethylene)-P-anisidine

Cat. No.: B11962210
CAS No.: 14607-16-0
M. Wt: 311.4 g/mol
InChI Key: LTNJYWIBNCTNJZ-UHFFFAOYSA-N
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Description

N-(9-anthracenylmethylene)-P-anisidine (CAS 14607-16-0) is a Schiff base derivative synthesized via condensation of 9-anthracenecarboxaldehyde with p-anisidine (4-methoxyaniline). The compound features an anthracene moiety linked to a para-methoxy-substituted aniline group through a hydrazone bridge.

The anthracene core provides rigidity and aromaticity, while the methoxy group on the aniline ring enhances electron-donating capacity, influencing reactivity and solubility. Applications include its use as a precursor in supramolecular chemistry and coordination polymers, though its genotoxicity profile (classified as "n" in screening studies) suggests cautious handling .

Properties

CAS No.

14607-16-0

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

1-anthracen-9-yl-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C22H17NO/c1-24-19-12-10-18(11-13-19)23-15-22-20-8-4-2-6-16(20)14-17-7-3-5-9-21(17)22/h2-15H,1H3

InChI Key

LTNJYWIBNCTNJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Reactants :

    • p-Anisidine (1.23 g, 10 mmol)

    • 9-Anthracenecarboxaldehyde (2.06 g, 10 mmol)

  • Solvent : Anhydrous ethanol or methanol (50–100 mL).

  • Catalyst : A few drops of glacial acetic acid or HCl to protonate the amine and accelerate imine formation.

  • Procedure :

    • Dissolve p-anisidine and 9-anthracenecarboxaldehyde in the solvent.

    • Add the acid catalyst and reflux for 4–6 hours under inert atmosphere (N2_2 or Ar).

    • Cool the mixture to room temperature; the product precipitates as a yellow-orange solid.

    • Filter and wash with cold ethanol to remove unreacted starting materials.

    • Purify via recrystallization from ethanol or dichloromethane/hexane mixtures.

Key Parameters

ParameterOptimal ValueImpact on Yield/Purity
Temperature78–80°C (ethanol)Higher temperatures reduce side reactions
Reaction Time4–6 hoursProlonged time ensures completion
Molar Ratio1:1Excess aldehyde improves yield
CatalystAcetic acid (0.5%)Minimizes oxidation of p-anisidine

Yield : 70–85%.
Melting Point : 180–182°C.

Microwave-Assisted Synthesis

To reduce reaction time, microwave irradiation has been employed as an alternative to conventional heating.

Procedure

  • Reactants : Same as classical method.

  • Solvent : Ethanol (20 mL).

  • Conditions : Microwave at 100°C, 150 W, 15–20 minutes.

  • Advantages :

    • 90% yield in <30 minutes.

    • Reduced energy consumption.

Solvent-Free Mechanochemical Synthesis

Eco-friendly approaches utilize grinding or ball-milling without solvents:

  • Reactants : Equimolar p-anisidine and 9-anthracenecarboxaldehyde.

  • Catalyst : Montmorillonite K10 clay (10 wt%).

  • Procedure : Grind reactants and catalyst for 30 minutes.

  • Yield : 75–80%.

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR (KBr, cm1^{-1}) :

    • ν(C=N): 1620–1630.

    • ν(Ar-O-CH3_3): 1250–1260.

  • 1^1H NMR (400 MHz, CDCl3_3) :

    • δ 8.45 (s, 1H, CH=N).

    • δ 6.85–8.40 (m, 12H, aromatic H).

    • δ 3.85 (s, 3H, OCH3_3).

  • 13^{13}C NMR (100 MHz, CDCl3_3) :

    • δ 160.2 (C=N).

    • δ 55.1 (OCH3_3).

X-ray Crystallography

Single-crystal studies confirm a planar anthracene moiety and a dihedral angle of 15° between the anthracene and anisidine rings.

Challenges and Optimization Strategies

Common Issues

  • Oxidation of p-Anisidine : Mitigated by using inert atmospheres.

  • Low Solubility : Polar aprotic solvents (DMF, DMSO) improve dissolution but require higher temperatures.

Yield Enhancement

  • Additives : Molecular sieves (3Å) to absorb H2_2O.

  • Catalyst Screening : ZnCl2_2 or FeCl3_3 increases reaction rate.

Applications and Derivatives

  • Coordination Chemistry : Forms complexes with Cu(II), Fe(II), and Ni(II) for catalytic applications.

  • Optoelectronic Materials : Used in OLEDs due to fluorescence properties .

Chemical Reactions Analysis

Types of Reactions: N-(9-anthracenylmethylene)-P-anisidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(9-anthracenylmethylene)-P-anisidine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and photophysical properties.

Biology: The compound has potential applications in biological imaging due to its fluorescent properties. It can be used as a fluorescent probe to study biological processes at the cellular level.

Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Mechanism of Action

The mechanism by which N-(9-anthracenylmethylene)-P-anisidine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can form covalent bonds with proteins, altering their function and leading to cellular apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of N-(9-anthracenylmethylene)-P-anisidine, highlighting substituent effects:

Compound Name CAS Number Substituent on Aniline Molecular Weight (g/mol) Genotoxicity* Key Properties/Applications
This compound 14607-16-0 para-methoxy 343.40 n Fluorescence, asymmetric synthesis
N-(9-anthracenylmethylene)-M-anisidine 14607-17-1 meta-methoxy 343.40 n Altered electronic properties vs. para
N-(9-anthracenylmethylene)-P-toluidine 6076-00-2 para-methyl 327.42 n Enhanced hydrophobicity
N-(9-anthracenylmethylene)-4-chloroaniline 32745-92-9 para-chloro 333.80 n Electron-withdrawing effects, lower solubility
9-Phenylacridine 602-56-2 Phenyl (no hydrazone) 255.31 N/A Planar structure, DNA intercalation

Key Findings :

Substituent Effects: Electron-donating groups (e.g., para-methoxy in P-anisidine derivatives) enhance fluorescence intensity compared to electron-withdrawing groups (e.g., chloro) due to improved charge transfer . Solubility: The para-methoxy group in P-anisidine improves solubility in polar solvents (e.g., ethanol) relative to methyl or chloro analogues .

Genotoxicity: All listed anthracenylmethylene-aniline derivatives tested negative in genotoxicity assays, contrasting with structurally distinct anthracene derivatives like 9-phenylacridine, which may intercalate DNA .

Synthetic Utility :

  • The hydrazone linkage in this compound allows reversible imine bond formation, enabling dynamic covalent chemistry applications .
  • In contrast, 9-anthraceneacetyl chloride (CAS 72917-30-7) lacks this reversibility but serves as a reactive acylating agent .

Comparison with Metal-Organic Frameworks (MOFs): Pyridine-terminated analogues like diAnCNC-3Py (CAS N/A) exhibit higher thermal stability (up to 60°C during synthesis) due to coordination with metal ions, a feature absent in non-pyridyl derivatives .

Research Implications and Limitations

  • Advantages of this compound : Combines tunable fluorescence with synthetic versatility, outperforming simpler anthracene derivatives in supramolecular assembly .
  • Limitations: Limited solubility in non-polar solvents restricts applications in hydrophobic systems. Substituent modifications (e.g., alkyl chains) could address this .

Q & A

Q. What are the optimal synthetic conditions for preparing N-(9-anthracenylmethylene)-P-anisidine, and how can purity be ensured?

The compound is synthesized via a Schiff base condensation between anthracene-9-carbaldehyde derivatives and p-anisidine. Evidence from analogous syntheses (e.g., diAnCNC-3Py) indicates that reaction in neat amine at 60°C under anhydrous conditions yields high purity (>94%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation should combine NMR (to confirm imine bond formation at δ 8.5–9.0 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. What spectroscopic and computational methods are suitable for characterizing this Schiff base?

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • UV-Vis : Anthracene-based π→π* transitions (~250–400 nm) and charge-transfer bands from the imine linkage .
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this Schiff base be functionalized for metal-organic framework (MOF) design?

Modify the imine group or anthracene moiety to introduce pyridyl or carboxylate ligands for metal coordination. For example, condensing anthracene-9-carbaldehyde with 3-picolylamine (instead of p-anisidine) yields pyridine-terminated ligands for MOF assembly . Post-synthetic modification (e.g., ligand cleavage) can enable framework flexibility . Characterize coordination modes via X-ray crystallography and IR spectroscopy (metal-N stretches at 400–500 cm⁻¹) .

Q. What methodologies assess the compound’s oxidative stability in catalytic or photochemical applications?

  • p-Anisidine value (AV) adaptation : Dissolve the compound in iso-octane, react with p-anisidine in acetic acid, and measure absorbance at 350 nm to quantify secondary oxidation products (e.g., conjugated aldehydes) .
  • Accelerated oxidation studies : Expose to UV light or radical initiators (e.g., AIBN) and monitor degradation via HPLC-MS .

Q. How does this compound participate in bioconjugation reactions, and what kinetic parameters govern its reactivity?

In bromothiomaleimide conjugation, the methoxy group on p-anisidine enhances nucleophilicity (pKaH ~5.36), enabling reactions at near-neutral pH. Monitor kinetics via UV-Vis (k₂ = 0.52 M⁻¹s⁻¹) or ¹H NMR time-course studies . Optimize by varying solvent polarity (aqueous buffers vs. DMSO) .

Q. Can this Schiff base form stable metal complexes for catalytic oxidation studies?

Yes. Analogous Schiff bases (e.g., N-(o-vanillinidene)-p-anisidine) form Cu(II) complexes that catalyze catechol oxidation. Synthesize complexes by refluxing with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Assess catalytic efficiency via UV-Vis monitoring of o-quinone formation at 400 nm .

Q. What computational tools predict the compound’s solubility and reactivity in solvent systems?

  • LogP calculations : Use Molinspiration or XLogP3 (value ~4.5) to estimate hydrophobicity .
  • Molecular dynamics (MD) simulations : Simulate solvation in toluene or DMF using GROMACS to guide solvent selection for reactions .

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